5-(1,1-Difluoroethyl)-2-fluoroaniline

Catalog No.
S14167025
CAS No.
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,1-Difluoroethyl)-2-fluoroaniline

Product Name

5-(1,1-Difluoroethyl)-2-fluoroaniline

IUPAC Name

5-(1,1-difluoroethyl)-2-fluoroaniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3

InChI Key

WAGAJCXWJKDOEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)N)(F)F

5-(1,1-Difluoroethyl)-2-fluoroaniline is an organic compound characterized by its unique difluoromethyl and fluoro substituents on the aniline structure. Its molecular formula is C8H8F3N, indicating the presence of three fluorine atoms, one nitrogen atom, and a hydrocarbon framework. The compound's structure features a fluoroaniline backbone with a difluoroethyl group attached to the aromatic ring, which significantly influences its chemical properties and biological activities.

Physical Properties

The compound exhibits notable physical properties, including a specific boiling point and density, which are critical for its handling and application in various chemical processes. The presence of fluorine atoms typically enhances the compound's stability and lipophilicity, making it suitable for pharmaceutical applications.

Typical of aromatic amines. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can direct electrophilic substitutions, influencing the regioselectivity of further reactions.
  • Coupling Reactions: The compound can engage in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig reactions to form more complex structures .

The biological activity of 5-(1,1-Difluoroethyl)-2-fluoroaniline has been explored in various contexts. Fluorinated compounds often exhibit enhanced biological properties due to their increased metabolic stability and altered pharmacokinetics. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: Some derivatives of fluoroanilines have shown potential as antimicrobial agents.
  • Anticancer Activity: Fluorinated compounds are frequently investigated for their ability to inhibit cancer cell proliferation, with some studies indicating that modifications to the aniline structure can enhance efficacy against specific cancer types .

The synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents can introduce fluorine atoms onto the aniline structure.
  • Difluoromethylation: The introduction of the difluoroethyl group can be accomplished via difluoromethylation techniques involving alkylation with difluoromethylating agents .
  • Amidation Reactions: Starting from appropriate precursors, amidation reactions can yield the desired aniline derivative with controlled substitution patterns .

5-(1,1-Difluoroethyl)-2-fluoroaniline finds applications primarily in medicinal chemistry and materials science:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs with improved efficacy and reduced side effects.
  • Fluorinated Building Blocks: The compound serves as a building block in synthesizing more complex fluorinated organic compounds used in various industrial applications.

Interaction studies involving 5-(1,1-Difluoroethyl)-2-fluoroaniline focus on its binding affinity with biological targets. The presence of fluorine atoms often enhances interactions due to increased lipophilicity and hydrogen bonding capabilities. Computational docking studies may reveal insights into its binding modes with proteins or enzymes relevant to disease mechanisms .

Several compounds share structural similarities with 5-(1,1-Difluoroethyl)-2-fluoroaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
2-FluoroanilineOne fluorine atom on the aniline ringLacks the difluoroethyl group
4-FluoroanilineOne fluorine atom para to the amino groupDifferent regioselectivity in electrophilic reactions
N-(2,2-Difluoroethyl)-2-fluoroanilineSimilar difluoromethyl group but different positioningVariations in biological activity
5-Bromo-3-chloro-2-fluoroanilineContains bromine and chlorine substituentsDifferent reactivity patterns due to halogen presence

The unique combination of a difluoroethyl group and a fluoro substitution on the aniline ring gives 5-(1,1-Difluoroethyl)-2-fluoroaniline distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.06088375 g/mol

Monoisotopic Mass

175.06088375 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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